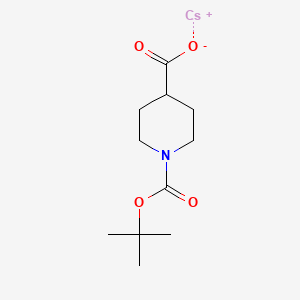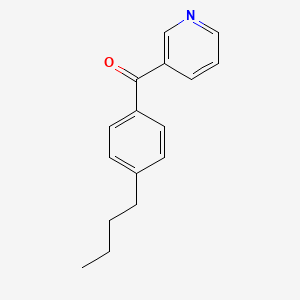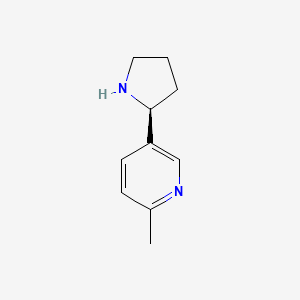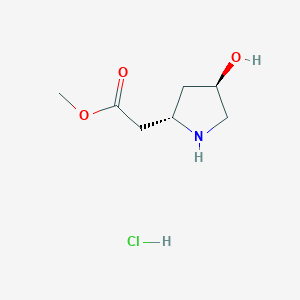
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C11H18CsNO4. It is a cesium salt of a piperidine derivative, often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it valuable in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cesium carbonate. The process begins with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The protected piperidine is then reacted with cesium carbonate in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to yield the desired cesium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cesium ion is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted piperidine derivatives.
Deprotection: The major product is the free piperidine derivative.
Aplicaciones Científicas De Investigación
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate involves its reactivity as a cesium salt. The cesium ion can act as a counterion, facilitating various chemical reactions. The Boc-protected piperidine moiety can undergo deprotection to yield the free amine, which can then participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate: C11H18CsNO4
Cesium 1-(tert-butoxycarbonyl)piperidine-4-iodide: C11H18CsINO2
Cesium 1-(tert-butoxycarbonyl)piperidine-4-methylcarboxylate: C12H20CsNO4
Uniqueness
This compound is unique due to its specific reactivity and stability. The presence of the cesium ion enhances its solubility and reactivity in various solvents, making it a valuable reagent in organic synthesis. Its Boc-protected piperidine moiety allows for selective deprotection and further functionalization, providing versatility in chemical transformations.
Propiedades
Fórmula molecular |
C11H18CsNO4 |
|---|---|
Peso molecular |
361.17 g/mol |
Nombre IUPAC |
cesium;1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4.Cs/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
NTYOHUHHRHZGFT-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)[O-].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11769803.png)




![3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B11769821.png)

![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)

![(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)
![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)
![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)
